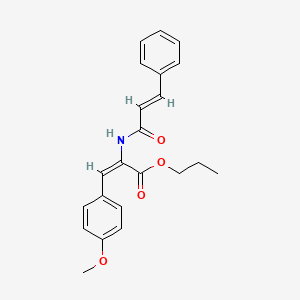![molecular formula C19H23N3O5 B5326166 N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as FDP or FDP-1, is a chemical compound that has been extensively studied for its potential therapeutic effects. FDP-1 is a piperazine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound-1 has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound-1 has been shown to have several biochemical and physiological effects, including:
1. Increased levels of serotonin and dopamine in the brain.
2. Decreased levels of inflammatory cytokines in the blood.
3. Increased levels of antioxidant enzymes in the liver.
4. Decreased levels of lipid peroxidation in the liver.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using this compound-1 is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1, including:
1. Further investigation of its anti-inflammatory effects and potential use in treating inflammatory conditions such as arthritis.
2. Further investigation of its antidepressant effects and potential use in treating depression.
3. Further investigation of its anti-tumor effects and potential use in treating cancer.
4. Investigation of its safety and efficacy in humans.
5. Investigation of its potential use in combination therapy with other drugs.
In conclusion, this compound-1 is a promising compound that has been extensively studied for its potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential uses, this compound-1 represents a promising avenue for future research in the field of drug development.
合成方法
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 can be synthesized using a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-furoic acid, followed by the addition of piperazine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure this compound-1.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 has been the subject of several scientific studies, with researchers investigating its potential use in various therapeutic applications. Some of the areas of research include:
1. Anti-inflammatory effects: this compound-1 has been shown to have anti-inflammatory effects in animal models, making it a potential treatment for inflammatory conditions such as arthritis.
2. Antidepressant effects: this compound-1 has been shown to have antidepressant effects in animal models, suggesting that it may be a potential treatment for depression.
3. Anti-tumor effects: this compound-1 has been shown to have anti-tumor effects in animal models, making it a potential treatment for cancer.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-14-5-6-16(26-2)15(12-14)20-18(23)13-21-7-9-22(10-8-21)19(24)17-4-3-11-27-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBWHDUYZKKVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)

![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
![3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)

![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326116.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5326123.png)
![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)
